molecular formula C13H16O3S B14433490 2-(Benzenesulfonyl)hept-6-en-3-one CAS No. 80945-33-1

2-(Benzenesulfonyl)hept-6-en-3-one

Cat. No.: B14433490
CAS No.: 80945-33-1
M. Wt: 252.33 g/mol
InChI Key: ADTAHPHAEWPMIE-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)hept-6-en-3-one is an organic compound with the molecular formula C13H16O3S It is characterized by the presence of a benzenesulfonyl group attached to a hept-6-en-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)hept-6-en-3-one typically involves the reaction of benzenesulfonyl chloride with hept-6-en-3-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)hept-6-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted hept-6-en-3-one compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Benzenesulfonyl)hept-6-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)hept-6-en-3-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The double bond in the hept-6-en-3-one backbone can undergo addition reactions, further modifying the compound’s structure and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfonyl)hept-6-en-2-one
  • 2-(Benzenesulfonyl)hept-6-en-4-one
  • 2-(Benzenesulfonyl)hept-6-en-5-one

Uniqueness

2-(Benzenesulfonyl)hept-6-en-3-one is unique due to its specific positioning of the sulfonyl group and the double bond.

Properties

CAS No.

80945-33-1

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

2-(benzenesulfonyl)hept-6-en-3-one

InChI

InChI=1S/C13H16O3S/c1-3-4-10-13(14)11(2)17(15,16)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3

InChI Key

ADTAHPHAEWPMIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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